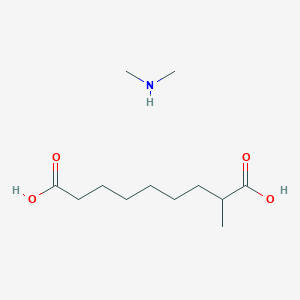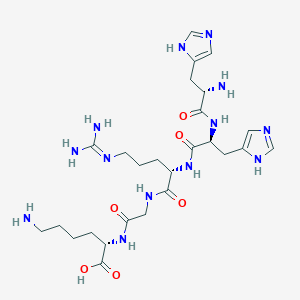
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- is a peptide compound composed of the amino acids lysine, histidine, arginine, and glycine. This compound is known for its potential biological activities, including immunomodulatory and anti-inflammatory effects. It is often studied for its applications in various fields such as medicine, biology, and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-arginine, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Histidyl radicals or oxidized peptide fragments.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Wirkmechanismus
The mechanism of action of L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors on cell surfaces, influencing cellular responses.
Pathways Involved: It may modulate signaling pathways related to inflammation and immune response, such as the NF-κB pathway.
Vergleich Mit ähnlichen Verbindungen
L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- can be compared to other similar peptides:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-inflammatory properties.
L-lysyl-L-histidyl-L-arginyl: Studied for its role in cellular signaling and immune modulation.
Similar Compounds
- Glycyl-L-histidyl-L-lysine
- L-lysyl-L-histidyl-L-arginyl
- L-arginyl-L-histidyl-L-lysyl
These comparisons highlight the unique combination of amino acids in L-Lysine, L-histidyl-L-histidyl-L-arginylglycyl- and its specific biological activities.
Eigenschaften
CAS-Nummer |
391652-67-8 |
|---|---|
Molekularformel |
C26H43N13O6 |
Molekulargewicht |
633.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N13O6/c27-6-2-1-4-19(25(44)45)37-21(40)12-34-23(42)18(5-3-7-33-26(29)30)38-24(43)20(9-16-11-32-14-36-16)39-22(41)17(28)8-15-10-31-13-35-15/h10-11,13-14,17-20H,1-9,12,27-28H2,(H,31,35)(H,32,36)(H,34,42)(H,37,40)(H,38,43)(H,39,41)(H,44,45)(H4,29,30,33)/t17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
BYUXJCZERSGMCM-MUGJNUQGSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


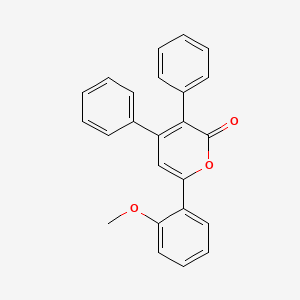
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
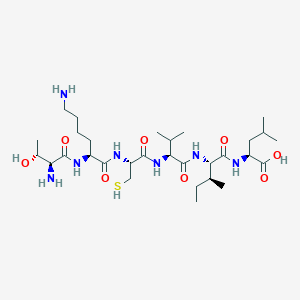


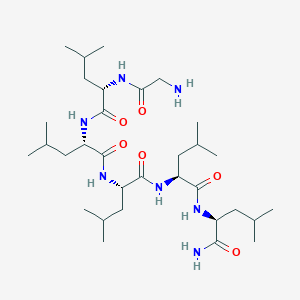
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
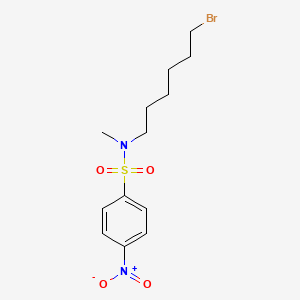

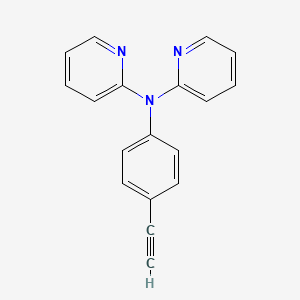
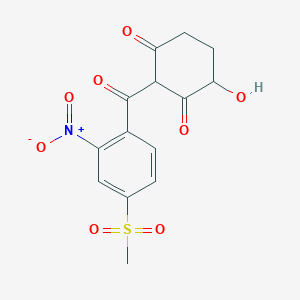

![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
